molecular formula C11H21ClN2O3 B13469139 tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride

tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride

Cat. No.: B13469139
M. Wt: 264.75 g/mol
InChI Key: FZZGPQIATZKAPH-UHFFFAOYSA-N
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Description

tert-Butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride is a bicyclic carbamate derivative with a unique structural framework. The compound features a 2-oxabicyclo[2.1.1]hexane core, where the oxygen atom occupies the 2-position, and an amino group is located at the 4-position. The tert-butyl carbamate moiety is attached via a methylene bridge to the bicyclic system, and the hydrochloride salt enhances its stability and solubility. Its molecular formula is C₁₃H₂₅ClN₂O₂, with a molecular weight of 276.81 g/mol (based on analogous compounds in ).

This compound is likely synthesized via carbamate protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride), a common method for introducing tert-butyl carbamate groups (). Such bicyclic structures are valued in medicinal chemistry for their conformational rigidity, which can improve binding specificity to biological targets. Applications include its use as a building block in pharmaceuticals, particularly in kinase inhibitors or protease-targeted therapies ().

Properties

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

tert-butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-9(2,3)16-8(14)13-6-11-4-10(12,5-11)7-15-11;/h4-7,12H2,1-3H3,(H,13,14);1H

InChI Key

FZZGPQIATZKAPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(CO2)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride involves several steps. One common method includes the following steps:

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine group participates in nucleophilic substitution reactions with electrophilic agents:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at room temperature to form N-acylated derivatives.

  • Sulfonation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) in the presence of triethylamine to yield sulfonamide products.

Reaction TypeReagentConditionsProductYield
AcylationAcetyl chlorideDCM, RT, 2–4 hrsN-Acetyl derivative70–85%
SulfonationTosyl chlorideDCM, Et₃N, 0–5°CTosylamide derivative65–75%

Research Insight : Polar aprotic solvents like DMF enhance reaction rates due to improved nucleophilicity of the amine group.

Deprotection of the tert-Butyl Carbamate

The tert-butyl carbamate group is cleaved under acidic conditions to release a free amine:

  • Trifluoroacetic Acid (TFA) : Treatment with 20% TFA in DCM at 0°C for 1–2 hours removes the tert-butyl group .

  • Hydrochloric Acid (HCl) : Concentrated HCl in dioxane at reflux yields the corresponding amine hydrochloride salt.

Deprotection AgentConditionsProductYield
TFA20% in DCM, 0°C, 2 hrsFree amine hydrochloride>90%
HCl6M in dioxane, refluxAmine hydrochloride85–92%

Catalytic Effects : Protic solvents stabilize intermediates during carbamate cleavage, improving yields.

Oxidation Reactions

The primary amine undergoes oxidation to form nitro or hydroxylamine derivatives:

  • Potassium Permanganate (KMnO₄) : Oxidizes the amine to a nitro group under acidic conditions (H₂SO₄).

  • Hydrogen Peroxide (H₂O₂) : Generates hydroxylamine intermediates in aqueous ethanol.

Oxidizing AgentConditionsProductYield
KMnO₄H₂SO₄, 60°C, 3 hrsNitro derivative60–75%
H₂O₂Ethanol/H₂O, RT, 12 hrsHydroxylamine derivative50–65%

Mechanistic Note : Oxidation pathways are pH-dependent, with acidic media favoring nitro group formation.

Coupling Reactions

The amine group engages in coupling reactions to form amide or urea linkages:

  • Carbodiimide-Mediated Coupling : Uses EDC/HOBt with carboxylic acids to form amides.

  • Phosgene Derivatives : Reacts with triphosgene to generate urea derivatives.

Coupling ReagentSubstrateConditionsProductYield
EDC/HOBtBenzoic acidDMF, RT, 12 hrsAmide conjugate70–80%
TriphosgeneAnilineTHF, −10°C, 1 hrUrea derivative60–70%

Solvent Dependency : DMF enhances coupling efficiency by stabilizing activated intermediates.

Comparative Reactivity of Structural Analogs

Reactivity varies with substituents on the bicyclic framework:

Compound ModificationReaction Rate (vs. Parent)Key Difference
3-Methyl substitution 1.2× fasterSteric hindrance reduces acylation yield
4-Hydroxymethyl derivative0.8× slowerHydrogen bonding stabilizes amine group

Structural Impact : Electron-donating groups (e.g., methyl) increase amine nucleophilicity, while bulky substituents hinder reaction kinetics .

Thermal and pH Stability

The compound exhibits moderate thermal stability but is sensitive to strong acids/bases:

ConditionStability ProfileDegradation Pathway
pH < 2Rapid decompositionHydrolysis of carbamate
pH 7–9Stable (>24 hrs)
80°C, dry stateStable for 8 hrsPartial decomposition

Handling Recommendations : Store at 2–8°C under inert atmosphere to prevent hydrolysis .

Scientific Research Applications

tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride

Molecular Formula: C₈H₁₄ClNO₃ | CAS: 104234-94-8 ()

  • Structural Differences : Replaces the tert-butyl carbamate with an ethyl ester group.
  • Physicochemical Properties : Lower molecular weight (215.66 g/mol ) compared to the target compound, likely increasing solubility in polar solvents.
  • Applications : Used as an intermediate in peptidomimetics due to its ester functionality, which can undergo hydrolysis to carboxylic acids for further derivatization.

tert-Butyl N-[[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate

Molecular Formula: C₁₂H₂₁NO₄ | CAS: 2174007-89-5 ()

  • Structural Differences: Substitutes the amino group at the 4-position with a hydroxymethyl group.
  • Applications : Serves as a precursor for prodrugs or conjugates, where the hydroxyl group can be functionalized (e.g., phosphorylation, glycosylation).

Benzyl N-{4-Aminobicyclo[2.1.1]hexan-1-yl}carbamate Hydrochloride

Molecular Formula : C₁₄H₁₉ClN₂O₂ | CAS : 1354951-84-0 ()

  • Structural Differences : Replaces tert-butyl with a benzyl carbamate group.
  • Physicochemical Properties : The benzyl group increases lipophilicity (logP ~1.297 predicted), favoring membrane permeability but reducing aqueous solubility ().
  • Applications: Used in proteolysis-targeting chimeras (PROTACs) due to its aromaticity and ease of deprotection under hydrogenolysis.

tert-Butyl N-{3-Azabicyclo[3.1.0]hexan-1-yl}carbamate Derivatives

Example CAS : 1536392-01-4 ()

  • Structural Differences : Features a 3-azabicyclo[3.1.0]hexane core instead of 2-oxabicyclo[2.1.1]hexane.
  • Applications : Explored in CNS-targeted drugs due to improved blood-brain barrier penetration.

Data Table: Key Parameters of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
tert-Butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate HCl C₁₃H₂₅ClN₂O₂ 276.81 Not explicitly listed¹ 4-Amino, tert-butyl carbamate, HCl
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate HCl C₈H₁₄ClNO₃ 215.66 104234-94-8 4-Amino, ethyl ester, HCl
tert-Butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate C₁₂H₂₁NO₄ 243.30 2174007-89-5 4-Hydroxymethyl, tert-butyl carbamate
Benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate HCl C₁₄H₁₉ClN₂O₂ 282.77 1354951-84-0 4-Amino, benzyl carbamate, HCl

¹Analogous structures in suggest CAS numbers such as 1050890-47-5 (non-HCl form) ().

Biological Activity

Tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride is a synthetic compound notable for its unique bicyclic structure, which contributes to its potential biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

  • Molecular Formula : C11H21ClN2O3
  • Molecular Weight : 265 Da
  • CAS Number : 2241138-06-5
  • Polar Surface Area : 74 Ų

The compound's structure allows for diverse chemical interactions, making it a candidate for various pharmacological studies.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar bicyclic structures have been explored for their roles as enzyme inhibitors or modulators within biological pathways. The following sections detail various aspects of its biological activity.

Research indicates that compounds structurally related to this compound may exhibit the following mechanisms:

  • Enzyme Inhibition : Similar compounds have shown promise as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against amyloid beta toxicity, which is relevant in Alzheimer's disease models .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameIUPAC NameMolecular FormulaKey Features
Tert-butyl N-(4-methylamino-bicyclo[2.2.1]heptan)carbamateTert-butyl N-(4-methylamino-bicyclo[2.2.1]heptan)carbamateC12H23N3O3Different bicyclic structure, potentially altering biological activity
Tert-butyl N-(4-hydroxy-bicyclo[2.2.1]heptan)carbamateTert-butyl N-(4-hydroxy-bicyclo[2.2.1]heptan)carbamateC11H21N3O3Hydroxy group may increase solubility and reactivity
Tert-butyl N-(4-nitro-bicyclo[2.2.1]heptan)carbamateTert-butyl N-(4-nitro-bicyclo[2.2.1]heptan)carbamateC11H20N4O4Nitro group introduces electron-withdrawing characteristics, affecting reactivity

This comparison highlights how variations in substituents can influence the chemical behavior and potential applications of similar compounds, emphasizing the uniqueness of this compound.

Case Studies and Research Findings

Recent studies have explored the effects of related compounds on cellular models:

  • Neuroprotective Studies : In vitro studies using astrocyte cell cultures treated with amyloid beta (Aβ 1-42) demonstrated that certain derivatives could enhance cell viability by reducing oxidative stress markers like TNF-α and free radicals .
    • Findings :
      • Cell viability improved when treated with certain carbamates alongside Aβ 1-42.
      • Reduction in Aβ aggregation was observed, suggesting a protective mechanism against neurodegeneration.
  • Enzyme Inhibition Studies : Compounds similar to this compound have been shown to inhibit β-secretase and acetylcholinesterase effectively, indicating potential therapeutic applications in Alzheimer's disease management .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl N-({4-amino-2-oxabicyclo[2.1.1}hexan-1-yl}methyl)carbamate hydrochloride with high yield and purity?

  • Methodology :

  • Stepwise optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, temperature, catalyst loading). For example, flow chemistry systems (as in Omura-Sharma-Swern oxidation) enable precise control over reaction conditions, improving reproducibility .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC. Validate purity via GC/MS or LC-MS (≥95% purity threshold) .
  • Intermediate characterization : Confirm intermediates using 1^1H/13^{13}C NMR and IR spectroscopy to ensure correct functional group transformations .

Q. How can researchers ensure the structural integrity of the compound during characterization?

  • Methodology :

  • Spectroscopic cross-validation : Compare experimental 1^1H NMR (e.g., tert-butyl protons at ~1.4 ppm) and IR (carbamate C=O stretch ~1700 cm1^{-1}) with computational predictions (e.g., PubChem’s InChI data) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ or [M-Cl]+^+ for hydrochloride salts) .
  • Crystallography : If single crystals are obtainable, perform X-ray diffraction to resolve ambiguities in bicyclohexane ring conformation .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodology :

  • Storage : Store in airtight glass containers at 2–8°C under inert gas (N2_2/Ar) to minimize hydrolysis of the carbamate group .
  • Handling : Use PPE (nitrile gloves, chemical goggles) and work in fume hoods with ≤30% air exchange to limit exposure to volatile degradation products .
  • Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking of degradation peaks .

Advanced Research Questions

Q. How does the compound’s bicyclo[2.1.1]hexane ring influence its reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic studies : Compare reaction rates with analogous acyclic or monocyclic carbamates under identical conditions (e.g., SN2 with NaCN in DMF).
  • Computational modeling : Use DFT calculations (Gaussian or ORCA) to analyze ring strain and transition-state geometries, correlating with experimental yields .
  • Stereochemical analysis : Employ chiral HPLC to assess retention of configuration at the 4-amino group post-reaction .

Q. What experimental strategies can resolve contradictions between crystallographic and spectroscopic data for this compound?

  • Methodology :

  • Multi-technique validation : Re-crystallize under varying solvents (e.g., EtOH vs. DCM) to assess polymorphism. Cross-validate with solid-state NMR or Raman spectroscopy .
  • Dynamic studies : Use variable-temperature NMR (-40°C to 60°C) to detect conformational flexibility in solution that may mismatch rigid crystal structures .
  • Advanced imaging : Employ cryo-electron microscopy (cryo-EM) for nano-crystalline samples to resolve ambiguities in ring puckering .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Molecular dynamics (MD) simulations : Simulate hydrolysis pathways of the carbamate group in explicit solvent models (e.g., water, PBS buffer) at 25–60°C .
  • pKa prediction : Use software like MarvinSketch to estimate protonation states of the 4-amino group, guiding pH-sensitive formulation studies .
  • Validation : Correlate MD results with experimental degradation kinetics (HPLC/MS) at pH 2–10 .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed mass spectrometry fragmentation patterns?

  • Methodology :

  • Isotopic labeling : Synthesize deuterated analogs (e.g., D2_2O exchange for labile protons) to confirm fragment origins .
  • Collision-induced dissociation (CID) : Adjust collision energies (10–35 eV) to map fragmentation pathways and identify unexpected cleavage sites .
  • Quantum mechanics calculations : Compare experimental MS/MS spectra with in silico fragmentation tools (e.g., CFM-ID) to resolve ambiguities .

Safety and Compliance

Q. What are the critical exposure controls for handling this compound in aerobic vs. anaerobic reactions?

  • Methodology :

  • Engineering controls : Use gloveboxes for anaerobic work to prevent oxidation of the 4-amino group; maintain fume hoods with ≥100 fpm face velocity for aerobic setups .
  • PPE escalation : For large-scale reactions (>10 g), add flame-retardant lab coats and respirators with organic vapor cartridges .
  • Spill management : Neutralize acidic degradation products with NaHCO3_3 before disposal .

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